Product packaging for Ethyl 2,4-dioxo-4-phenylbutanoate(Cat. No.:CAS No. 6296-54-4)

Ethyl 2,4-dioxo-4-phenylbutanoate

Cat. No.: B1330140
CAS No.: 6296-54-4
M. Wt: 220.22 g/mol
InChI Key: UVJQQYMWMAISMQ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representations of Ethyl 2,4-dioxo-4-phenylbutanoate

This compound is systematically named as the ethyl ester of 2,4-dioxo-4-phenylbutanoic acid. The compound is also widely known by several synonyms, including ethyl benzoylpyruvate and ethyl 4-phenyl-2,4-dioxobutanoate. Its chemical identity is unambiguously defined by its CAS Number: 6296-54-4. google.comguidechem.comchemicalbook.com

The molecular structure, with the formula C₁₂H₁₂O₄, features a four-carbon butanoate chain with carbonyl groups at the C2 and C4 positions, an ethyl ester at one terminus, and a phenyl group attached to the C4 carbonyl. This arrangement of functional groups imparts a rich chemical reactivity to the molecule.

A key structural feature of this compound is its existence as a mixture of keto and enol tautomers. The presence of protons alpha to the two carbonyl groups allows for the formation of different enolic forms, which are in equilibrium with the diketo form. rsc.orgmdpi.comnih.gov The equilibrium between these tautomers can be influenced by factors such as the solvent and temperature. rsc.orgnih.gov This tautomerism plays a crucial role in its reactivity, particularly in condensation reactions.

Historical Context and Early Research Directions

The synthesis of β-keto esters, the class of compounds to which this compound belongs, has its roots in the late 19th century with the pioneering work of Ludwig Claisen. numberanalytics.comwikipedia.orgnumberanalytics.comlibretexts.org In 1887, Claisen reported the base-catalyzed condensation of esters, a reaction that would come to be known as the Claisen condensation. numberanalytics.comwikipedia.orgnumberanalytics.com This reaction became the foundational method for the synthesis of β-keto esters.

The primary and most established method for the preparation of this compound is the Claisen condensation between acetophenone (B1666503) and diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. wikipedia.orgut.ac.ir Early research on this compound and its analogues was largely focused on exploring the scope and mechanism of this condensation reaction and investigating the chemical properties of the resulting β-dicarbonyl compounds. These early studies laid the groundwork for its later application as a versatile building block in organic synthesis.

Significance as a Synthon in Organic Chemistry Research

The synthetic utility of this compound stems from the presence of multiple reactive sites, allowing for a variety of chemical transformations. It has proven to be a particularly valuable synthon in the construction of a diverse range of heterocyclic compounds and as a precursor to important chiral molecules.

Its dicarbonyl moiety makes it an ideal substrate for condensation reactions with binucleophiles to form various five- and six-membered heterocyclic rings. For instance, its reaction with hydrazine (B178648) derivatives provides a straightforward route to pyrazole (B372694) compounds. yale.edu Similarly, condensation with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazole (B147169) derivatives. numberanalytics.com The reaction with 2,6-diaminopyrimidin-4(3H)-one has been utilized in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) scaffolds. researchgate.net

Beyond heterocycles, this compound is a key starting material for the synthesis of enantiomerically pure α-hydroxy and α-amino acid esters, which are valuable chiral building blocks in pharmaceutical development. A notable application is its use as a precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. wikipedia.org

Emerging Research Trends and Future Prospects

Current research continues to uncover new applications for this compound and its derivatives, particularly in the field of medicinal chemistry. One of the significant emerging trends is its use in the development of kinase inhibitors. Specifically, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against Src kinase, a protein implicated in cancer cell proliferation and survival. wikipedia.orglibretexts.orgut.ac.ir This line of research opens up possibilities for the development of new anti-cancer therapeutic agents.

The versatility of this compound as a synthon suggests that its application in the synthesis of other biologically active molecules will continue to be an active area of investigation. The development of new catalytic systems for the transformation of this compound could lead to more efficient and selective syntheses of complex target molecules. Furthermore, exploring its potential in materials science, for example as a component in the synthesis of functional polymers or organic materials with specific electronic or optical properties, represents a promising avenue for future research. The continued exploration of the rich chemistry of this compound is poised to yield further innovations in both academic and industrial research.

Compound Names Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O4 B1330140 Ethyl 2,4-dioxo-4-phenylbutanoate CAS No. 6296-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dioxo-4-phenylbutanoate
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InChI

InChI=1S/C12H12O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJQQYMWMAISMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280466
Record name Ethyl 2,4-dioxo-4-phenylbutanoate
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6296-54-4
Record name Ethyl α,γ-dioxobenzenebutanoate
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Record name Ethyl 2,4-dioxo-4-phenylbutanoate
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Record name 2,4-Dioxo-4-phenyl-butyric acid ethyl ester
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Synthetic Methodologies for Ethyl 2,4 Dioxo 4 Phenylbutanoate and Its Derivatives

Classical Approaches to Ethyl 2,4-dioxo-4-phenylbutanoate Synthesis

The traditional synthesis of this compound and its derivatives relies on well-established organic reactions, namely the Claisen condensation and Grignard reactions. These methods provide reliable pathways to the target molecule and related structures.

Claisen Condensation Reactions with Diethyl Oxalate (B1200264) and Acetone (B3395972)/Acetophenones

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. libretexts.org For the synthesis of this compound, a mixed or "crossed" Claisen condensation is employed. organic-chemistry.orglibretexts.org This involves the reaction of an enolizable ketone, such as acetophenone (B1666503) or acetone, with a non-enolizable ester like diethyl oxalate. libretexts.orgut.ac.iruwindsor.ca Diethyl oxalate is particularly effective as the electrophilic acceptor in these reactions because it lacks α-hydrogens and is highly reactive. libretexts.orguwindsor.ca

The reaction between substituted acetophenones and diethyl oxalate, in the presence of a base like sodium ethoxide, yields the corresponding ethyl 2,4-dioxo-4-arylbutanoate derivatives. ut.ac.ir Similarly, acetone can be condensed with diethyl oxalate to form a related diketone structure. researchgate.net The fundamental mechanism involves the base-catalyzed deprotonation of the ketone to form a nucleophilic enolate, which then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. libretexts.org

The choice of base is critical in Claisen condensations to ensure efficient reaction and prevent side reactions like ester hydrolysis. fiveable.me Strong bases are required, and alkoxides are commonly used. stackexchange.com

Sodium Ethoxide (NaOEt) : This is a frequently used base, especially when ethyl esters are involved, as it regenerates the ethoxide leaving group, preventing transesterification. libretexts.orgorganic-chemistry.orglibretexts.org In the synthesis of ethyl 2,4-dioxo-4-arylbutanoates from acetophenones and diethyl oxalate, freshly prepared sodium ethoxide in dry ethanol (B145695) is an effective catalyst system. ut.ac.ir

Sodium Methoxide (B1231860) (NaOMe) : While effective, using sodium methoxide with ethyl esters can lead to a mixture of products due to transesterification. libretexts.org However, it is a viable strong base for Claisen-type condensations.

Sodium Hydride (NaH) : As a non-nucleophilic and very strong base, sodium hydride is often used to increase reaction yields. organic-chemistry.orguwindsor.ca It irreversibly deprotonates the enolizable ketone, driving the reaction forward. uwindsor.ca A catalytic amount of alcohol is sometimes used with NaH to generate the alkoxide in situ. researchgate.net

The use of stronger bases like sodium hydride often leads to higher yields compared to sodium ethoxide. organic-chemistry.org

Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing the yield and purity of the product.

Temperature : The reaction of acetophenones with diethyl oxalate using sodium ethoxide is often started at room temperature and may involve a period of heating to drive the reaction to completion. For instance, after stirring overnight, the mixture can be heated at 80°C for 30 minutes. ut.ac.ir A study on a related Claisen condensation in a continuous flow reactor found that a temperature of 20-30°C was optimal. guidechem.com

Solvent : Anhydrous (dry) aprotic solvents are essential to prevent the protonation of the enolate intermediate and reaction with the base. stackexchange.com Dried ethanol is a common solvent when using sodium ethoxide. ut.ac.ir Other aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are also suitable. stackexchange.com

Time : Reaction times can vary significantly. In batch processes, reactions are often stirred overnight to ensure completion. ut.ac.ir However, in optimized systems like continuous flow reactors, reaction times can be reduced to a matter of minutes. guidechem.com

The following table summarizes findings from a study on the optimization of a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate. guidechem.com

Table 1: Optimization of Claisen Condensation Reaction Conditions guidechem.com
ParameterConditionEffect on Yield
Temperature20°CHigher temperatures can lead to lower yields. 20-30°C found to be optimal.
Temperature30°C
Reaction Time2 minutesLonger reaction times did not significantly increase the yield in the flow reactor system.
Reaction Time5 minutes
Base Equivalence (NaOEt)1.23 eq.A slight excess of the base relative to the ketone was found to be effective.

Grignard Reactions in the Synthesis of Related Butyrate Esters

Grignard reagents offer an alternative route for creating carbon-carbon bonds and can be used to synthesize α-keto esters like ethyl 2-oxo-4-phenylbutyrate, a compound closely related to the target molecule. google.comsigmaaldrich.com The Grignard reaction involves the addition of an organomagnesium halide to a carbonyl group. google.com

The required Grignard reagent, phenethylmagnesium bromide, is prepared from β-bromophenylethane (2-bromoethylbenzene) and magnesium metal in an anhydrous ether solvent. google.comsigmaaldrich.com

The preparation involves:

Activating magnesium turnings in a dry flask, often with a crystal of iodine, in a solvent like tetrahydrofuran (THF). google.com

Slowly adding a solution of β-bromophenylethane in an ether solvent (e.g., a mixture of methyl tert-butyl ether and THF) to the magnesium suspension. google.comsigmaaldrich.com

The reaction is exothermic and initiates the formation of the Grignard reagent, which is then used in the subsequent step. google.com It is crucial to maintain strictly anhydrous conditions, as Grignard reagents react readily with water. google.com

Table 2: Typical Reagents for Phenethylmagnesium Bromide Preparation google.comsigmaaldrich.com
ReagentRoleTypical Solvent
β-BromophenylethaneOrganic Halide PrecursorTetrahydrofuran (THF), Methyl tert-butyl ether
Magnesium (turnings)Metal
Iodine (crystal)Activator

The prepared phenethylmagnesium bromide Grignard reagent is then reacted with an ester, such as diethyl oxalate, to form the α-keto ester. google.comsigmaaldrich.com The Grignard reagent acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. sigmaaldrich.com This addition reaction, followed by acidic workup (hydrolysis), yields ethyl 2-oxo-4-phenylbutyrate. google.comsigmaaldrich.com

This method, however, can produce by-products, making purification of the final product challenging. google.com One alternative approach involves reacting the Grignard reagent with ethyl oxalyl monochloride in the presence of a copper salt to improve selectivity and yield.

Subsequent Hydrolysis and Esterification Steps

A synthetic route to this compound involves the hydrolysis and subsequent esterification of a precursor. For instance, 3-benzyl-oxosuccinic acid diethyl ester can be hydrolyzed and then esterified to yield the target compound. google.com Another pathway starts with the condensation of benzaldehyde (B42025) and acetic anhydride, followed by hydrogenation and esterification to produce phenylpropionic acid ethyl ester. This intermediate then undergoes condensation with diethyl oxalate to form 3-benzyl-oxosuccinic acid diethyl ester, which is subsequently converted to 2-oxo-4-phenylbutyrate through hydrolysis and esterification. google.com

In a different approach, the synthesis of 2,4-D esters, which are derivatives of 2,4-dichlorophenoxyacetic acid, can be performed under solventless conditions using inorganic solid supports like silica (B1680970), clays, and zeolites. These materials facilitate the esterification reaction, and the process can be enhanced with microwave assistance. rsc.org

Alternative Preparation Methods

An alternative preparation of this compound involves a Grignard reaction. In this method, β-bromophenylethane reacts with magnesium to form a Grignard reagent. This reagent then undergoes an addition reaction with diethyl-aceto oxalate to produce 2-oxo-4-phenylbutyrate. google.com The reaction conditions, such as solvent and temperature, are crucial for the success of this synthesis. google.com

Advanced and Green Synthetic Strategies for this compound and Analogues

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods. This section explores advanced strategies for the synthesis of this compound and its related compounds, focusing on catalyst development and one-pot reactions.

Catalyst Development for Sustainable Synthesis

The use of novel catalysts is a cornerstone of green chemistry, aiming to improve reaction efficiency, selectivity, and reusability while minimizing waste.

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation and recycling. A notable example is the use of a palladium-decorated SBA-15 nanocatalyst. rsc.org SBA-15, a mesoporous silica material, provides a high surface area support for the palladium nanoparticles. rsc.orgnih.gov This type of catalyst has demonstrated high stability and can be recovered and reused multiple times in both oxidation and reduction reactions. rsc.org Specifically, Pd nanoparticles supported on organo-functionalized SBA-15 have been shown to be highly selective for the hydrogenation of carbon-carbon double bonds in α,β-unsaturated carbonyl compounds. researchgate.net The functionalization of the SBA-15 support can be tailored, for instance, by grafting it with 3-chloropropyltriethoxysilane and thiocarbohydrazide (B147625) before the deposition of palladium. nih.gov

Table 1: Research Findings on Heterogeneous Catalysis

CatalystSupport MaterialApplicationKey Findings
Palladium (Pd)SBA-15Oxidation and reduction reactionsHigh stability, reusable for multiple reaction runs. rsc.org
Pd NanoparticlesOrgano-functionalized SBA-15Selective hydrogenation of C=C bondsHigh selectivity for α,β-unsaturated carbonyls. researchgate.net
Pd(II)/TCH@SBA-15Thiocarbohydrazide-functionalized SBA-15Three-component synthesis of N-heterocyclic thiazolidinonesHigh catalytic activity, good to excellent yields, recyclable. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For instance, the direct organocatalytic chemoselective synthesis of 1,2,3-triazoles and 4,5′-bitriazoles can be achieved through a [3+2]-cycloaddition reaction. nih.gov In this context, this compound can act as a reactant. nih.gov The enolate-mediated [3+2]-cycloaddition reaction has demonstrated its utility for industrial applications, even on a gram scale. nih.gov

One-Pot Multicomponent Reactions Incorporating this compound

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single reaction vessel to form a complex product in a single step. These reactions are attractive from an economic and environmental perspective due to their operational simplicity and reduction of waste. nih.gov

For example, adamantane (B196018) derivatives have been constructed through a one-pot reaction involving ethyl 2,4-dioxocyclohexanecarboxylate in domino Michael reactions. researchgate.net While not directly involving this compound, this illustrates the power of one-pot strategies in synthesizing complex cyclic systems. Another example is the pseudo-three-component reaction between imidazolines and electron-deficient terminal alkynes to synthesize 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. nih.gov Furthermore, a one-pot, four-component synthesis of piperazine (B1678402) derivatives tethered to an isothiourea group has been developed, showcasing the versatility of MCRs. nih.gov The synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives can be achieved through a pseudo-five-component reaction catalyzed by ZnAl2O4. nih.gov

Condensation Reactions with Pyrazol-5-amine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds like this compound. researchgate.netresearchgate.net This reaction typically proceeds through a cyclocondensation mechanism. The regioselectivity of this reaction is a key aspect, as two isomeric products are theoretically possible. However, studies have shown that the reaction often proceeds with high regioselectivity, favoring the formation of one isomer over the other. This selectivity is attributed to the differing nucleophilicity of the exocyclic and endocyclic nitrogen atoms of the aminopyrazole. researchgate.net The reaction conditions can be varied, including the use of different solvents like acetic acid and catalysts such as sulfuric acid, to optimize the yield of the desired pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net These compounds are of significant interest due to their potential biological activities. rsc.orgmdpi.comnih.goveurjchem.com

Microwave irradiation has also been employed to facilitate the synthesis of pyrazolo[1,5-a]pyrimidines, offering a more efficient and rapid alternative to conventional heating methods. nih.gov The use of multicomponent reactions, where several starting materials are combined in a single step, has also been explored for the synthesis of these derivatives, providing a streamlined approach to generating molecular diversity. mdpi.comnih.gov

Coupling with 2,6-diaminopyrimidin-4(3H)-one

The reaction of this compound with aminopyrimidine derivatives can lead to the formation of pyrimido[1,2-a]pyrimidine structures. For instance, the condensation of 2-aminopyrimidine (B69317) with diethyl ethoxymethylenemalonate, a related β-dicarbonyl compound, has been studied under both conventional heating and microwave irradiation to produce pyrimido[1,2-a]pyrimidine-3-carboxylates. researchgate.net This suggests that similar coupling reactions with this compound could be a viable route to corresponding phenyl-substituted pyrimido[1,2-a]pyrimidines. The reaction likely proceeds through an initial Michael addition followed by an intramolecular cyclization and dehydration.

Reactions with Isatins, Malononitrile, and Ammonium (B1175870) Acetate (B1210297)

A one-pot, four-component reaction involving isatins, malononitrile, this compound, and ammonium acetate has been developed for the synthesis of complex spiro[indoline-3,4'-pyridino[2,3-d]pyrimidine] derivatives. nih.govtandfonline.comresearchgate.netresearchgate.net This multicomponent approach allows for the efficient construction of these intricate heterocyclic systems in a single synthetic operation. The reaction is typically catalyzed by an acid, such as (+)-camphor-10-sulfonic acid (CSA), and can be performed under microwave irradiation in a green solvent like water. tandfonline.com This methodology offers several advantages, including high yields, short reaction times, and a facile work-up procedure. The resulting spiro compounds are of interest for their potential biological activities. nih.gov

Flow Chemistry and Continuous Production Methods

Currently, specific information on the application of flow chemistry and continuous production methods for the synthesis of this compound is not extensively detailed in the provided search results. However, the principles of flow chemistry, such as improved heat and mass transfer, precise control over reaction parameters, and the potential for safer and more scalable processes, make it an attractive approach for the synthesis of fine chemicals. The continuous production of related β-keto esters has been explored, suggesting the feasibility of adapting these methods for this compound.

Enantioselective Synthesis Utilizing this compound

The presence of two carbonyl groups in this compound allows for regioselective and enantioselective reductions to produce chiral hydroxy-keto esters and diols, which are valuable building blocks in organic synthesis.

Pt-Cinchona Catalyzed Enantioselective Hydrogenation

The enantioselective hydrogenation of α-keto esters is a well-established method for producing optically active α-hydroxy esters. While direct references to the Pt-Cinchona catalyzed hydrogenation of this compound are not prominent, the hydrogenation of related α-keto esters using platinum catalysts modified with cinchona alkaloids is a known and effective strategy. nih.gov This system operates through a dynamic kinetic resolution process, where the catalyst selectively hydrogenates one enantiomer of the rapidly equilibrating substrate. The choice of cinchona alkaloid (e.g., cinchonidine (B190817) or cinchonine) determines the stereochemical outcome of the reduction. It is plausible that this methodology could be applied to the α-keto group of this compound to yield the corresponding (R)- or (S)-2-hydroxy-4-oxo-4-phenylbutanoate with high enantiomeric excess.

Bioreduction Methodologies

Biocatalysis offers a green and highly selective alternative for the enantioselective reduction of ketones. Various microorganisms and isolated enzymes have been employed for the reduction of α,γ-diketo esters like this compound.

Saccharomyces cerevisiae (Baker's Yeast): Baker's yeast is a widely used and readily available biocatalyst for the reduction of carbonyl compounds. researchgate.netresearchgate.netresearchgate.net It has been shown to reduce this compound enantio- and regiospecifically to give (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate with a high enantiomeric excess (ee) of 98% and in good isolated yield (80%). researchgate.net The reaction is typically carried out in a two-phase system, such as diisopropyl ether/water, to improve substrate availability and product recovery. researchgate.net

Bacterial Reductases: Reductases from various bacterial sources are also effective for the enantioselective reduction of keto esters. nih.gov For instance, a reductase from Candida krusei has been used for the preparation of ethyl (R)-2-hydroxy-4-phenylbutyrate from ethyl 2-oxo-4-phenylbutyrate with high enantiomeric excess and yield. researchgate.net While this is the reduction of a related mono-keto ester, it demonstrates the potential of bacterial reductases for the stereoselective transformation of the carbonyl groups in this compound.

Rhodotorula minuta and Candida holmii: The yeasts Rhodotorula minuta and Candida holmii have been identified as effective biocatalysts for the reduction of ethyl 2-oxo-4-phenylbutanoate to produce ethyl (R)-2-hydroxy-4-phenylbutanoate. consensus.app Rhodotorula minuta yielded the product with an enantiomeric excess of 95%, while Candida holmii provided a 94% ee. consensus.app These findings highlight the potential of these yeast strains for the enantioselective reduction of the α-keto group in this compound.

Table of Research Findings on Bioreduction of this compound and Related Compounds:

BiocatalystSubstrateProductEnantiomeric Excess (ee)YieldReference
Saccharomyces cerevisiaeThis compound(-)-Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate98%80% researchgate.net
Rhodotorula minutaEthyl 2-oxo-4-phenylbutanoateEthyl (R)-2-hydroxy-4-phenylbutanoate95%- consensus.app
Candida holmiiEthyl 2-oxo-4-phenylbutanoateEthyl (R)-2-hydroxy-4-phenylbutanoate94%- consensus.app
Candida krusei SW2026Ethyl 2-oxo-4-phenylbutyrateEthyl (R)-2-hydroxy-4-phenylbutyrate99.7%95.1% researchgate.net

Enrichment via Crystallization for Enantiomeric Purity

Crystallization serves as a pivotal and economically viable technique for the enantiomeric enrichment of chiral molecules, particularly on an industrial scale. For derivatives of this compound, this method is especially potent. The inherent structural characteristics of β-keto esters, such as the labile proton at the α-carbon, facilitate the interconversion of stereoisomers in solution. nih.govunc.edu This property is the cornerstone of dynamic resolution techniques, including crystallization-induced asymmetric transformation (CIAT), which can theoretically convert a racemic or diastereomeric mixture entirely into a single, desired stereoisomer. researchgate.net In this process, as the desired, less soluble enantiomer or diastereomer crystallizes out of the solution, the remaining solute equilibrates, continuously supplying the crystallizing isomer and driving the transformation to completion. nih.govresearchgate.net

A prominent application of this methodology is found in the large-scale synthesis of enantiomerically pure ethyl 2-hydroxy-4-phenylbutanoate, a key derivative obtained from the asymmetric hydrogenation of this compound. researchgate.net While the initial enzymatic or catalytic hydrogenation yields a product with a significant enantiomeric excess (ee), it is often the subsequent crystallization step that elevates the purity to the levels required for pharmaceutical applications. researchgate.net

The effectiveness of this approach has been demonstrated on a substantial scale. In one documented synthesis, ethyl (S)-2-hydroxy-4-phenylbutanoate was initially produced with an enantiomeric excess of 79% through enantioselective hydrogenation. researchgate.net A subsequent single crystallization step successfully upgraded the enantiomeric purity to an exceptional 99.6% ee. researchgate.net This enrichment was achieved with a high recovery, yielding 63% of the highly pure material from the enriched mixture on a 7.4 kg scale, underscoring the method's practicality and efficiency. researchgate.net

The success of such a resolution is rooted in the principles of dynamic kinetic resolution. The chiral catalyst used in the initial reaction creates a kinetic preference for one enantiomer, while the subsequent crystallization leverages the thermodynamic driving force of forming a stable crystal lattice to isolate it. nih.gov The ability for the undesired enantiomer to racemize in the solution phase is crucial for achieving a high yield of the pure enantiomer. unc.edu The crystallinity of these adducts can also be strategically manipulated by altering the ester or ketone moieties of the β-keto ester, allowing for the optimization of both yield and diastereoselectivity in related transformations. nih.gov

Table 1: Enrichment of Ethyl (S)-2-hydroxy-4-phenylbutanoate via Crystallization researchgate.net

Starting MaterialInitial Enantiomeric Excess (ee)Final ProductFinal Enantiomeric Excess (ee)YieldScale
(S)-ethyl 2-hydroxy-4-phenylbutanoate79%(S)-ethyl 2-hydroxy-4-phenylbutanoate99.6%63%7.4 kg

Reactivity and Reaction Mechanisms Involving Ethyl 2,4 Dioxo 4 Phenylbutanoate

Condensation Reactions and Heterocycle Formation

The presence of two carbonyl groups in ethyl 2,4-dioxo-4-phenylbutanoate allows it to react with a variety of dinucleophiles, leading to the formation of diverse heterocyclic systems. These reactions are often regioselective and provide efficient routes to valuable chemical scaffolds.

Reactions with Dinucleophiles (e.g., 1,2-diaminoarenes, 2-aminohydroxyarenes)

This compound readily undergoes condensation reactions with dinucleophilic reagents such as 1,2-diaminoarenes and 2-aminophenols. These reactions typically proceed through a cascade of nucleophilic attack, dehydration, and cyclization steps to yield fused heterocyclic systems.

The reaction of this compound with 1,2-diaminoarenes is a well-established method for the synthesis of quinoxaline (B1680401) derivatives. The process involves the initial condensation of one of the amino groups with a carbonyl group of the butanoate, followed by an intramolecular cyclization and dehydration to form the quinoxaline ring. Microwave-assisted synthesis has been shown to be an effective method for preparing these derivatives in high yields. nih.gov

Table 1: Synthesis of Quinoxaline Derivatives

Reactant 1 Reactant 2 Product

This table illustrates the general reaction for the synthesis of quinoxaline derivatives.

Similarly, the reaction with 2-aminophenols leads to the formation of 1,4-benzoxazine derivatives. The reaction mechanism involves the nucleophilic attack of the amino group on one carbonyl and the hydroxyl group on the other, followed by cyclization. google.comnih.govorganic-chemistry.org Furthermore, condensation with appropriate dinucleophiles can also yield pyrazine (B50134) structures.

Pyrazolo[3,4-b]pyridine Synthesis via Acid-Catalyzed Condensation

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved through the acid-catalyzed condensation of this compound derivatives with 3-aminopyrazoles. mdpi.com This reaction provides a direct route to this important class of fused heterocyclic compounds. The reaction can yield products with a COOEt group at the R6 position, with reported yields ranging from 60% to 90%. mdpi.com However, the regioselectivity of the reaction can be influenced by the specific reactants and conditions, highlighting the complexity of determining the final structure. mdpi.com The pyrazolo[3,4-b]pyridine scaffold is of significant interest in medicinal chemistry. nih.gov

Pyrido[2,3-d]pyrimidine (B1209978) Formation

A facile and efficient one-pot synthesis of novel ethyl-2-amino-3,4-dihydro-4-oxo-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylate derivatives has been reported through the coupling of 2,6-diaminopyrimidin-4(3H)-one and this compound derivatives. researchgate.net This method provides high yields of the desired heterocyclic products. researchgate.net The pyrido[2,3-d]pyrimidine core is a significant pharmacophore found in various biologically active molecules. nih.govjocpr.comrsc.orgnih.gov

Table 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Reactant 1 Reactant 2 Product

This table outlines the reactants and products in the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Pyrazole (B372694) Derivatives Synthesis (e.g., with hydrazine (B178648) hydrate)

The reaction of this compound with hydrazine hydrate (B1144303) is a classical and straightforward method for the synthesis of pyrazole derivatives. chim.itnih.gov This cyclocondensation reaction proceeds by the nucleophilic attack of the hydrazine at the two carbonyl carbons of the butanoate, followed by dehydration to form the aromatic pyrazole ring. youtube.com The regioselectivity of this reaction can lead to the formation of different isomers depending on the reaction conditions and the substituents on the hydrazine. nih.gov This approach is widely used due to its efficiency and the ready availability of the starting materials. chim.itmdpi.com

Cyclopentatriazine Derivatives Formation

The reaction of this compound with various reagents can lead to the formation of complex heterocyclic structures. While specific examples of cyclopentatriazine derivatives formation were not found in the provided search results, the general reactivity of β-dicarbonyl compounds suggests potential pathways. These reactions would likely involve condensation with nitrogen-rich reagents, followed by cyclization to form the triazine ring. The phenyl and ester groups would further influence the reactivity and stability of the resulting cyclopentatriazine derivatives.

Biginelli-type Reactions

This compound serves as a key component in Biginelli-type reactions, a multi-component reaction used to synthesize dihydropyrimidinones (DHPMs). wikipedia.orgfrontiersin.org DHPMs are a class of compounds with significant pharmacological activities. wikipedia.orgfrontiersin.org In this reaction, this compound (a β-keto ester), an aldehyde, and a urea (B33335) or thiourea (B124793) derivative condense to form the dihydropyrimidinone ring. wikipedia.org The reaction is typically catalyzed by an acid and proceeds through a series of steps including an aldol (B89426) condensation and nucleophilic addition. wikipedia.org A proposed mechanism involves the formation of a Biginelli dihydropyrimidinone intermediate which can then undergo further reactions, such as a hetero Diels-Alder reaction, to yield more complex products. frontiersin.org

Table 1: Components of the Biginelli Reaction

ComponentRoleExample
β-Keto EsterProvides two carbons of the pyrimidine (B1678525) ringThis compound
AldehydeProvides one carbon and a substituentBenzaldehyde (B42025)
Urea/ThioureaProvides the remaining nitrogen and carbon atomsUrea

Reduction and Oxidation Reactions of the Keto-Ester Moiety

The keto-ester functionality of this compound is susceptible to both reduction and oxidation, providing pathways to valuable chiral building blocks and carboxylic acids.

The enantioselective reduction of the α-keto group in this compound is a significant transformation for producing enantiomerically pure α-hydroxy esters. smolecule.com One notable product is ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate in the synthesis of various anti-hypertension drugs. nih.gov This reduction can be achieved through microbial methods, utilizing yeasts such as Rhodotorula minuta and Candida holmii. nih.gov Another approach involves catalytic hydrogenation using a Pt-cinchona catalyst system, which allows for the preparation of both enantiomers of the corresponding α-hydroxy and α-amino acid esters on a large scale. researchgate.net

Table 2: Enantioselective Reduction of this compound

MethodProductEnantiomeric Excess (ee)Reference
Microbial Reduction (Rhodotorula minuta)Ethyl (R)-2-hydroxy-4-phenylbutanoate95% nih.gov
Microbial Reduction (Candida holmii)Ethyl (R)-2-hydroxy-4-phenylbutanoate94% nih.gov
Catalytic Hydrogenation (Pt-cinchona)Ethyl (S)-2-hydroxy-4-oxo-4-phenylbutyrate>99% (after crystallization) researchgate.net

While specific details on the oxidation of this compound to carboxylic acids were not extensively covered in the search results, general organic chemistry principles suggest that the keto groups can be cleaved under oxidative conditions. Strong oxidizing agents could potentially lead to the formation of benzoic acid and other carboxylic acid fragments. The specific products would depend on the reagents and reaction conditions employed.

Substitution Reactions with Various Nucleophiles

The electrophilic nature of the carbonyl carbons in this compound makes it susceptible to attack by various nucleophiles. smolecule.com These reactions can lead to the formation of a wide array of derivatives. For instance, it can undergo condensation reactions with amines to form amides. smolecule.com Nucleophilic aromatic substitution reactions are also a possibility, where a nucleophile replaces a leaving group on the phenyl ring, although this would require specific substitution patterns on the ring to be favorable.

Rearrangement Reactions and Tautomerism (e.g., enol-keto tautomerism)

This compound exists in equilibrium between its keto and enol tautomeric forms. libretexts.org This keto-enol tautomerism is a fundamental aspect of its reactivity. libretexts.org The enol form is stabilized by intramolecular hydrogen bonding and conjugation. youtube.com The equilibrium between the keto and enol forms is influenced by the solvent, with non-polar solvents favoring the enol form. masterorganicchemistry.com For example, in a non-hydrogen-bonding solvent like carbon tetrachloride, the enol-to-keto ratio for a similar compound, ethyl acetoacetate, is high, while in a hydrogen-bonding solvent like water, the keto form is more favored. masterorganicchemistry.com This tautomerism is crucial as the enol form is a key intermediate in many of the reactions discussed, including condensations and substitutions. masterorganicchemistry.com

Table 3: Factors Influencing Keto-Enol Tautomerism

FactorInfluence on Equilibrium
Solvent PolarityNon-polar solvents favor the enol form. masterorganicchemistry.com
Intramolecular Hydrogen BondingStabilizes the enol form. libretexts.orgyoutube.com
ConjugationExtended conjugation in the enol form provides stability. youtube.com

Photochemical Reactions (e.g., UV-induced cycloadditions)

The photochemical behavior of ketones and aldehydes is a well-established field of organic chemistry, with reactions such as Norrish Type I and Type II cleavages being classic examples. acs.org this compound, as a β-dicarbonyl compound, possesses chromophores that can absorb UV light, leading to electronically excited states and subsequent chemical reactions. The presence of two carbonyl groups and a phenyl ring suggests a complex photochemical profile.

Research into the specific photochemical reactions of this compound is not extensively documented in dedicated studies. However, its reactivity can be inferred from the known photochemical transformations of related β-dicarbonyl compounds, β-keto esters, and aryl ketones. acs.orgscispace.comnih.gov The primary photochemical processes for such molecules are heavily dependent on which tautomeric form, the diketo or the keto-enol, is present upon irradiation. nih.gov

Upon absorption of UV radiation, the carbonyl group is excited from the ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). acs.org The nature of the lowest excited state (n,π* or π,π) dictates the subsequent reaction pathways. For many carbonyl compounds, the n,π triplet state is responsible for characteristic photochemical reactions. researchgate.net

One potential pathway is photoisomerization between the keto and enol forms. acs.org Studies on other β-keto esters have shown that UV irradiation can shift the equilibrium between tautomers. scispace.com Another possibility is intramolecular hydrogen abstraction, characteristic of Norrish Type II reactions, if a sterically accessible gamma-hydrogen is present. However, given the structure of this compound, this is less likely than other pathways.

UV-Induced Cycloadditions:

While direct [2+2] photocycloaddition reactions are a hallmark of α,β-unsaturated ketones, the non-conjugated nature of the dicarbonyl system in the diketo form of this compound makes this type of reaction less probable without sensitization or catalysis.

A more plausible route to cycloaddition products could involve the formation of a carbonyl ylide as a transient intermediate. Carbonyl ylides are 1,3-dipoles that can readily undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles. wikipedia.orgnih.gov The photochemical generation of carbonyl ylides can occur from the corresponding oxiranes, but direct formation from carbonyl compounds under UV irradiation is also a known, albeit less common, process. Should a carbonyl ylide be formed from this compound, it could react with an alkene or alkyne to form a five-membered heterocyclic ring. wikipedia.org

Furthermore, fragmentation reactions, such as Norrish Type I cleavage, could occur at the C-C bond alpha to one of the carbonyl groups. acs.org This would generate radical intermediates that could lead to a variety of secondary products through decarbonylation, recombination, or disproportionation, rather than cycloaddition products. For instance, studies on α-hydroxy ketones, which share the feature of a weakened C-C bond alpha to a carbonyl, show efficient α-cleavage upon irradiation. researchgate.net

The table below summarizes potential photochemical reactions based on studies of analogous compounds.

Reaction Type Reactant Class Key Intermediates Potential Products Citation
Photoisomerizationβ-Diketones, β-Keto estersExcited keto/enol tautomersKeto-enol tautomers acs.orgscispace.com
Photofragmentationβ-Diketones (e.g., Avobenzone)Acyl and enol radicalsSmaller carbonyl and alkene fragments nih.gov
α-Cleavage (Norrish Type I)α-Hydroxy ketones, Aryl ketonesAcyl and alkyl radicalsDecarbonylation products, recombination products acs.orgresearchgate.net
1,3-Dipolar CycloadditionCarbonyl compoundsCarbonyl ylideFive-membered heterocycles (oxacycles) wikipedia.orgnih.gov

Applications of Ethyl 2,4 Dioxo 4 Phenylbutanoate in Advanced Organic Synthesis

Precursor for Chiral Intermediates in Pharmaceutical Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the biological activity of a drug is often confined to a single enantiomer. Ethyl 2,4-dioxo-4-phenylbutanoate has proven to be an invaluable precursor for the preparation of chiral intermediates, which are subsequently used in the synthesis of high-value active pharmaceutical ingredients.

Synthesis of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters

The enantioselective reduction of the α-keto group in this compound provides access to enantiomerically enriched α-hydroxy esters. A key method involves the use of a Pt-cinchona catalyzed enantioselective hydrogenation. researchgate.net This process allows for the large-scale preparation of both enantiomers of six different α-hydroxy and α-amino acid esters, which are derivatives of homophenylalanine. researchgate.net The initial hydrogenation product can be further enriched to high enantiomeric excess (ee) through crystallization. For instance, (S)-ethyl 2-hydroxy-4-oxo-4-phenylbutanoate with an initial ee of 79% can be enriched to 99.6% ee. researchgate.net

These α-hydroxy esters can then be converted into the corresponding α-amino acid esters. This transformation highlights the utility of this compound as a versatile starting material for producing valuable chiral building blocks. researchgate.net The synthesis of these homophenylalanine derivatives is significant as they are commercially valuable intermediates. researchgate.net

Intermediates for Angiotensin-Converting Enzyme (ACE) Inhibitors

Optically active (R)-2-hydroxy-4-phenylbutanoate esters ((R)-HPBE) are critical precursors for the synthesis of a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. researchgate.netresearchgate.net These drugs, such as benazepril, cilazapril, quinapril, and ramipril, are widely prescribed for the management of hypertension and congestive heart failure. researchgate.netutm.myresearchgate.net The therapeutic effect of these drugs is largely attributed to the presence of an (S)-homophenylalanine moiety as a key pharmacophore. researchgate.netutm.my

The synthesis of (R)-HPBE is often achieved through the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (a tautomer of this compound). researchgate.netresearchgate.netnih.gov Biocatalytic methods, employing enzymes such as carbonyl reductases, have been developed for this transformation, offering high enantioselectivity and environmentally friendly reaction conditions. researchgate.netnih.gov For example, a recombinant carbonyl reductase from Candida parapsilosis has been used for the highly selective asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to (R)-HPBE. researchgate.netresearchgate.net Engineered bi-enzyme coupled systems have also been developed to improve the efficiency of cofactor regeneration, a crucial aspect of these biocatalytic reductions. nih.gov Microbial reduction using yeasts like Rhodotorula minuta and Candida holmii has also been explored, yielding (R)-HPBE with high enantiomeric excess. nih.gov

Building Block for Diverse Heterocyclic Scaffolds

The reactivity of the dicarbonyl functionality in this compound makes it an ideal substrate for condensation reactions with various dinucleophiles, leading to the formation of a wide range of heterocyclic compounds. Many of these heterocycles form the core structures of medicinally important molecules.

Pyrazoles, Pyridines, and Pyrimidines with Pharmacological Relevance

The reaction of this compound with hydrazine (B178648) derivatives leads to the formation of pyrazoles. These nitrogen-containing heterocycles are prevalent in many pharmacologically active compounds. For instance, the condensation of a chalcone (B49325) derived from a quinoxaline (B1680401) 1,4-dioxide with hydrazine yields a pyrazole (B372694) derivative. nih.gov

While direct synthesis from this compound is a common strategy, other derivatives can also be used. For example, various substituted acetophenones can react with diethyl oxalate (B1200264) to form ethyl 2,4-dioxo-4-arylbutanoate derivatives, which can then be used to synthesize a variety of heterocyclic compounds with potential biological activities, including Src kinase inhibition. ut.ac.irjohnshopkins.edu

Quinoxaline 1,4-Dioxides and their Derivatives as Chemotherapeutic Agents

Quinoxaline 1,4-dioxides are a class of compounds known for their chemotherapeutic properties, particularly as antibacterial and antitumor agents. This compound is a key reactant in the Beirut reaction, a significant method for synthesizing quinoxaline 1,4-dioxides. nih.gov This reaction involves the condensation of a benzofuroxan (B160326) with a β-dicarbonyl compound. The reaction of benzofurazan (B1196253) 1-oxide with this compound provides a route to 2-benzoylquinoxaline, its 1,4-dioxide, and related compounds. nih.gov These compounds have been investigated for their potential as antihypertensive and blood platelet anti-aggregating agents. nih.gov

The versatility of this reaction allows for the synthesis of a variety of substituted quinoxaline 1,4-dioxides by modifying the benzofuroxan or the β-dicarbonyl partner. researchgate.netnih.govekb.eg

Spirocyclic Molecules and their Biological Activities

Spirocyclic compounds, characterized by two rings sharing a single atom, have gained significant attention in medicinal chemistry due to their unique three-dimensional structures and diverse biological activities, including antioxidant properties. nih.gov The synthesis of spirocyclic molecules often involves the reaction of a cyclic ketone or a related precursor with a suitable coupling partner. While the direct use of this compound in spirocycle synthesis is less commonly documented in the provided context, the principles of its reactivity can be applied. For instance, the dicarbonyl moiety could potentially react with a bis-nucleophile attached to a cyclic system to form a spiro-heterocycle.

Role in Complex Molecule Construction

The reactivity of the dicarbonyl system in this compound makes it a key precursor for a variety of complex molecular architectures. Its utility is prominently noted in the synthesis of heterocyclic compounds and specialized amino acid derivatives.

Synthesis of Heterocycles: this compound is employed as a foundational material for the synthesis of novel heterocycles. chembk.com These cyclic compounds are of significant interest in organic chemistry because their structures form the core of many biologically active molecules. chembk.com Research has shown its successful use in creating heterocyclic systems that serve as crucial intermediates in the preparation of agrochemicals, such as herbicides and plant growth regulators, as well as microbicides. chembk.com The typical synthesis method involves a Claisen condensation of a methyl ketone with a dialkyl oxalate, followed by acidification to yield the precursor. chembk.com

Precursor for Chiral Building Blocks: The compound is a well-established intermediate for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, particularly derivatives of homophenylalanine. smolecule.com These chiral building blocks are highly sought after in medicinal and combinatorial chemistry. smolecule.com A key step in this process is the enantioselective hydrogenation of this compound, which allows for the production of specific stereoisomers. smolecule.com

Pharmaceutical Intermediates: Its role as a precursor extends to the synthesis of significant pharmaceutical agents.

Angiotensin-Converting Enzyme (ACE) Inhibitors: It is used as a chiral precursor for synthesizing ACE inhibitors, a class of medications widely used to manage high blood pressure and heart failure. smolecule.comchembk.com Specifically, it is a starting material for producing ethyl (R)-2-hydroxy-4-phenylbutyrate, a key chiral intermediate for ACE inhibitors like enalapril (B1671234) and lisinopril.

Src Kinase Inhibitors: Research has been conducted on synthesizing various ethyl 2,4-dioxo-4-arylbutanoate derivatives to evaluate their activity as Src kinase inhibitors. researchgate.net Src kinases are enzymes implicated in cellular processes that can contribute to tumor growth in several types of cancer, making their inhibitors a target for therapeutic agents. researchgate.net Studies have shown that derivatives of this compound exhibit moderate Src kinase inhibitory activity. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from this compound

Molecule ClassSpecific ExamplesSignificance/ApplicationReference
HeterocyclesPyrido[2,3-d]pyrimidine (B1209978) derivativesIntermediates for agrochemicals and microbicides. chembk.com
Chiral α-Hydroxy EstersEthyl (R)-2-hydroxy-4-phenylbutanoateKey precursor for ACE inhibitors. smolecule.com
Chiral α-Amino EstersHomophenylalanine derivativesValuable building blocks in medicinal chemistry. smolecule.com
Bioactive ArylbutanoatesEthyl 2,4-dioxo-4-arylbutanoate derivativesPotential therapeutic agents as Src kinase inhibitors for cancer treatment. researchgate.net

Synthetic Utility in Flavor and Fragrance Industry Research

While the primary documented applications of this compound are in pharmaceutical and chemical synthesis, it also has relevance in the flavor and fragrance industry. The compound is sometimes used as an ingredient in the formulation of flavors and fragrances. chembk.com

The presence of multiple functional groups, including the aromatic phenyl ring and the ester and ketone moieties, provides a complex chemical structure that can contribute to unique sensory profiles. Esters are well-known in the industry for contributing fruity and floral notes, while ketone and phenyl groups can add different aromatic characteristics. Although detailed public research into the specific odor profile of this compound is not as extensive as for more common fragrance esters, its documented use confirms its role as a component in creating new or modified scents and tastes. chembk.com

Biological and Medicinal Chemistry Research Involving Ethyl 2,4 Dioxo 4 Phenylbutanoate and Its Analogues

Investigations into Src Kinase Inhibitory Activity

Src family tyrosine kinases (SFKs) are crucial in cellular signal transduction pathways that regulate cell division, survival, and motility. ut.ac.ir Overactivity of Src kinase is linked to the development and spread of several cancers. ut.ac.ir Consequently, inhibitors of Src kinase are being investigated as potential cancer therapies. ut.ac.ir

Structure-Activity Relationships of Substituted Arylbutanoates

Researchers have synthesized and tested various ethyl 2,4-dioxo-4-arylbutanoate derivatives for their ability to inhibit Src kinase. ut.ac.irjohnshopkins.edu In one study, different acetophenone (B1666503) derivatives were reacted with diethyl oxalate (B1200264) to create a series of these compounds. ut.ac.ir The inhibitory activities of these synthesized compounds were then evaluated and compared to staurosporine, a known kinase inhibitor. ut.ac.ir

Table 1: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

Compound Substituent on Aryl Ring IC50 (µM) ut.ac.ir
3a 4-Chloro >100
3b 4-Bromo 90.3
3c 4-Methyl 65.2
3d 2,4-Dichloro >100
3e 3-Methyl 48.3
3f 4-Fluoro >100
Staurosporine - 0.015

Evaluation against Cancer Cell Lines (e.g., A549 lung cancer cells)

The antiproliferative effects of novel safrole oxide derivatives, which share some structural similarities with arylbutanoates, have been studied on A549 human lung cancer cells. koreascience.kr All fourteen synthesized compounds demonstrated an ability to suppress the growth of these cancer cells. koreascience.kr One particular derivative was identified as the most effective in inhibiting cell proliferation. koreascience.kr

In a separate study, a derivative of 10-hydroxy-2-decenoic acid, 4-hydroperoxy-2-decenoic acid ethyl ester (HPO-DAEE), was found to induce cell death in A549 lung cancer cells. nih.gov This effect was associated with the accumulation of intracellular reactive oxygen species (ROS) and the induction of pro-apoptotic protein expression. nih.gov

Anti-inflammatory Properties of Derived Pyrazole (B372694) Compounds

Inflammation is a complex biological response, and its dysregulation can lead to various diseases. asianpubs.org Pyrazole derivatives, which can be synthesized from ethyl 2,4-dioxo-4-phenylbutanoate, have shown significant anti-inflammatory activity. asianpubs.orgnih.gov These compounds are explored as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which can have side effects like gastric irritation. nih.gov

Evaluation using Carrageenan-Induced Inflammation Models

The carrageenan-induced paw edema model in rats is a standard method for evaluating acute inflammation. nih.govmdpi.com This model is used to test the anti-inflammatory effects of newly synthesized compounds. nih.govnih.gov In this assay, carrageenan is injected into the rat's paw, inducing a localized inflammatory response characterized by swelling. mdpi.com The effectiveness of a test compound is measured by its ability to reduce this swelling over time. nih.gov

For example, a study investigating ten new pyrazole derivatives found that one compound, K-3, was particularly effective. nih.gov At a dose of 100 mg/kg, it reduced carrageenan-induced inflammation by 52.0% after 4 hours. nih.gov In another study, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized from substituted ethyl-2,4-dioxo-4-phenyl butanoate intermediates and evaluated using the same model. nih.gov

Impact of Substitutions on Anti-inflammatory Efficacy

The anti-inflammatory activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. nih.govnih.gov

Studies have shown that:

Dimethoxy Substituents: Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited notable anti-inflammatory activity. nih.gov

Lipophilicity: In a series of pyrazoline derivatives, the most lipophilic compounds showed the highest anti-inflammatory activity. mdpi.com

Halogen Substituents: The presence of a p-chloro substituent on the benzyl (B1604629) ring was found to slightly decrease the anti-inflammatory activity. mdpi.com

Lengthening Carbon Chains: Increasing the length of an aliphatic chain in certain pyrazole derivatives led to higher anti-inflammatory activity. nih.gov

Electron-donating vs. Electron-withdrawing Groups: Compounds with electron-donating groups like methyl and methoxy (B1213986) tend to have better anti-inflammatory activity than those with electron-withdrawing groups. researchgate.net

Antifungal and Antibacterial Activity of Derivatives

Derivatives of this compound have also been investigated for their potential as antimicrobial agents. mdpi.comresearchgate.net

Antifungal Activity: Research into new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids has demonstrated their potential against fungal pathogens, particularly Candida species. researchgate.net One study focused on the antifungal properties of these compounds against four typical Candida strains and identified a lead compound with high activity against all of them. researchgate.net Another study synthesized a hydrazone derivative of 4-phenyl-2-hydroxy-4-oxo-2-butenoic acid, which showed pronounced antifungal activity. researchgate.net The search for new antifungal agents is driven by the increasing resistance of fungal strains to existing drugs. nih.govbiorxiv.org

Antibacterial Activity: Several pyrazole derivatives have been synthesized and screened for their antibacterial effects against both Gram-positive and Gram-negative bacteria. mdpi.com Some of these compounds have shown excellent activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com The antibacterial efficacy of these derivatives can be comparable or even superior to standard antibiotics like ampicillin (B1664943) and ceftriaxone. mdpi.comdocumentsdelivered.com Research suggests that the presence of electron-withdrawing substituents on the phenyl ring of some thiazolidine-based derivatives can be favorable for antibacterial activity against Gram-positive strains. nih.gov

Anticancer Research and Cell Cycle Progression Studies

While specific research on the anticancer properties of this compound is limited, the broader class of compounds containing the 1,3-dicarbonyl motif has been investigated for cytotoxic effects against various cancer cell lines. The structural features of these compounds allow for the synthesis of diverse derivatives with potential anticancer activity. For instance, novel hexahydrocyclooctathieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth. nih.gov Some of these compounds demonstrated broad-spectrum anticancer activity, with IC50 values in the nanomolar to micromolar range against a panel of cancer cell lines. nih.gov

Studies on such derivatives have shown that they can induce cell cycle arrest at different phases, such as the G2/M or S phase, and promote apoptosis (programmed cell death) in cancer cells. nih.gov For example, compound 2b from a synthesized series was found to arrest the cell cycle in human colon adenocarcinoma (HCT116) and human breast adenocarcinoma (MCF7) cell lines, leading to an increase in the pre-G cell population, which is indicative of apoptosis. nih.gov Furthermore, an increase in the expression of pro-apoptotic proteins like cleaved caspase-3 has been observed, confirming the induction of apoptosis. nih.gov

The general mechanism of cell cycle regulation involves a series of checkpoints controlled by cyclin-dependent kinases (CDKs) and their associated cyclins. nih.gov Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for anticancer drug development. nih.gov Compounds that can modulate the activity of CDKs or other cell cycle-related proteins can induce cell cycle arrest and ultimately lead to the death of cancer cells. While direct evidence for this compound is scarce, the activity of its analogues suggests that this class of compounds may warrant further investigation in the field of oncology.

Insecticidal Activity and Pest Control Strategies

Research into the insecticidal properties of this compound itself is not extensively documented in publicly available literature. However, related chemical structures have been explored for their potential in pest control. For instance, a series of 1,3,4-oxadiazole (B1194373) thioether compounds containing a trifluoromethylpyrazoyl moiety were synthesized and evaluated for their pesticidal activity. nih.gov The synthesis of these compounds involved the use of ethyl 4,4,4-trifluoro-3-oxobutanoate as a starting material, which shares the β-ketoester functionality with this compound. nih.gov

The design of these novel compounds was inspired by existing pesticides, utilizing a strategy of scaffold hopping to create new chemical entities with potential bioactivity. nih.gov While the direct insecticidal data for this compound is not available, the study on these analogues indicates that the butanoate backbone could be a viable scaffold for the development of new insecticidal agents. Further research would be needed to determine if this compound or its close derivatives possess any significant insecticidal properties.

Inhibitory Activity Against HIV-1 Integrase

A significant area of research for this compound and its analogues has been in the development of inhibitors for HIV-1 integrase. nih.govnih.gov This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. researchgate.net Inhibiting this step is a critical strategy in the treatment of HIV infection.

The 4-aryl-2,4-dioxobutanoic acid scaffold, which is the core structure of this compound, has been identified as a potent pharmacophore for HIV-1 integrase inhibition. nih.govnih.gov These diketo acid (DKA) containing compounds are effective antiviral agents that selectively inhibit the strand transfer (ST) reaction of the integration process. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these inhibitors. These studies have shown that modifications to the aryl group and the diketo acid chain can significantly impact the inhibitory activity. The diketo acid moiety is crucial for chelating the divalent metal ions (Mg2+ or Mn2+) in the active site of the integrase enzyme, which is a key aspect of their mechanism of action. nih.govapexbt.com

Compound AnalogueModificationHIV-1 Integrase Inhibition (IC50)
4-Aryl-2,4-dioxobutanoic acidVaried aryl substituentsPotent inhibition observed
Diketo acid derivativesModifications to the linkerActivity influenced by linker length
Benzylamide-ketoacidReplacement of aryl groupImproved drug-like properties

This table provides a generalized summary of findings from multiple studies on 4-aryl-2,4-dioxobutanoic acid derivatives.

Potential as Insulin (B600854) Mimetics

Currently, there is a lack of specific research in the public domain investigating this compound or its close analogues as potential insulin mimetics. Insulin mimetics are compounds that can mimic the metabolic effects of insulin, such as promoting glucose uptake and utilization, and are of interest for the treatment of diabetes mellitus. The research focus for this class of compounds has predominantly been on their antiviral and anticancer activities. Therefore, no data is available to suggest a role for this compound in insulin signaling pathways or glucose metabolism.

Mechanism of Action Studies in Biological Systems

The primary mechanism of action for this compound analogues, particularly in the context of HIV-1 integrase inhibition, has been well-elucidated. nih.govnih.gov These compounds function as integrase strand transfer inhibitors (INSTIs). nih.gov The key to their inhibitory activity lies in the 1,3-dicarbonyl system, also known as the diketo acid (DKA) moiety.

This DKA pharmacophore chelates the two divalent magnesium ions (Mg2+) that are essential cofactors within the catalytic core of the HIV-1 integrase enzyme. nih.govapexbt.com By binding to these metal ions, the inhibitor effectively blocks the active site and prevents the binding of the host cell's DNA. This action specifically inhibits the strand transfer step, which is the second of the two catalytic reactions performed by integrase, thus halting the integration of the viral genome into the host chromosome. researchgate.netapexbt.com

In the context of potential anticancer activity, while the exact mechanism for this class of compounds is less defined, it is often associated with the induction of cell cycle arrest and apoptosis. nih.gov This could involve interactions with various cellular targets, including cyclin-dependent kinases or other proteins that regulate cell proliferation and survival. The ability of the dicarbonyl group to interact with biological macromolecules may play a role in these effects. However, further detailed mechanistic studies are required to fully understand the potential anticancer actions of this compound and its derivatives.

Spectroscopic and Analytical Characterization Methodologies for Ethyl 2,4 Dioxo 4 Phenylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of Ethyl 2,4-dioxo-4-phenylbutanoate. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, confirming the prevalence of the enol tautomer in solution.

¹H NMR Spectroscopy: The proton NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals characteristic signals for the ethyl ester group, the aromatic phenyl ring, and the vinylic proton of the enol form. A notable feature is the highly deshielded signal of the enolic proton, which can appear as far downfield as 15.30 ppm due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen nih.govsci-hub.se. The signals from the phenyl group protons typically appear as a complex multiplet in the aromatic region (7.46-8.06 ppm) nih.govsci-hub.seacs.org. The ethyl group presents as a characteristic quartet for the methylene (–CH₂–) protons and a triplet for the methyl (–CH₃) protons acs.org.

Table 1: ¹H NMR Spectroscopic Data for this compound (Enol Form) in CDCl₃
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Proton Assignment
1.41 - 1.42Triplet7.1–O–CH₂–CH₃
4.39 - 4.41Quartet7.1–O–CH₂–CH₃
7.07 - 7.08SingletN/A=CH
7.46 - 7.55Multiplet/Triplet~7.6Aromatic Protons (meta, para)
7.57 - 7.66Multiplet/Triplet~7.4Aromatic Proton (para)
7.96 - 8.06Multiplet/Doublet~7.4Aromatic Protons (ortho)
~15.30SingletN/AEnolic OH

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms and information about their chemical environment. The spectrum for the enol form shows signals for the two carbonyl carbons (one keto and one ester), the carbons of the ethyl group, the vinylic carbons, and the aromatic carbons of the phenyl ring. The chemical shifts confirm the presence of a conjugated system. acs.org

Table 2: ¹³C NMR Spectroscopic Data for this compound (Enol Form) in CDCl₃
Chemical Shift (δ, ppm)Carbon Assignment
14.2–O–CH₂–CH₃
62.7–O–CH₂–CH₃
98.1=CH–
128.0Aromatic C-H (ortho)
129.0Aromatic C-H (meta)
133.9Aromatic C-H (para)
135.0Aromatic C (ipso)
162.3Ester C=O
169.9Enol C–OH
190.8Ketone C=O

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the molecule. The spectrum, often obtained from a KBr pellet, displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the IR spectrum is consistent with the enol tautomer, showing characteristic peaks for the hydroxyl group, C-H bonds, the ester carbonyl, the ketone carbonyl involved in conjugation and hydrogen bonding, and the carbon-carbon double bonds of the enol and aromatic ring.

Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3082Enolic O–H stretch (broad, intramolecular H-bond)
2980 - 2995Aliphatic C–H stretch (ethyl group)
~1735Ester C=O stretch
~1637Ketone C=O stretch (conjugated)
~1520C=C stretch (aromatic and vinylic)

The low frequency of the ketone carbonyl stretch (~1637 cm⁻¹) and the broadness of the O-H stretch are strong indicators of the intramolecularly hydrogen-bonded keto-enol system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₂H₁₂O₄, corresponding to a monoisotopic mass of approximately 220.07 Da guidechem.com. Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) can be used.

Under EI conditions, the molecular ion (M⁺) peak would be observed at m/z 220. The fragmentation pattern is dictated by the most stable resulting ions. Key fragmentation pathways would involve the cleavage of the ester and the diketone functionalities.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
m/zFragment IonFormula
220[M]⁺[C₁₂H₁₂O₄]⁺
175[M - OC₂H₅]⁺[C₁₀H₇O₃]⁺
147[M - COOC₂H₅]⁺[C₉H₇O₂]⁺
105[C₆H₅CO]⁺[C₇H₅O]⁺
77[C₆H₅]⁺[C₆H₅]⁺

The most prominent fragment is often the benzoyl cation (m/z 105), which is highly stabilized by the aromatic ring scispace.com. The phenyl cation (m/z 77) is also a common fragment.

Chromatographic Techniques for Purity and Separation (e.g., HPLC-PDA, TLC, Column Chromatography)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary assessment of purity. The compound is spotted on a silica (B1680970) gel plate ("Silufol-UV 254") and developed with a suitable eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether sid.ir. The spots are typically visualized under UV light, which is effective due to the compound's conjugated system rsc.orgycmou.ac.in.

Column Chromatography: For purification on a larger scale, column chromatography using silica gel as the stationary phase is employed. The crude product is loaded onto the column and eluted with a solvent gradient, often starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate to separate the desired compound from impurities and starting materials. sid.ir

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical purity determination and preparative purification. A reverse-phase C18 column is typically suitable. The mobile phase often consists of a mixture of acetonitrile and water with an acid modifier like formic acid. Detection is commonly performed using a Photodiode Array (PDA) or UV detector, leveraging the compound's strong UV absorbance. acs.orgtue.nlacs.org

Elemental Analysis for Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₂H₁₂O₄) to verify the empirical formula and support the compound's purity.

Table 5: Elemental Composition of this compound (C₁₂H₁₂O₄)
ElementTheoretical Percentage (%)
Carbon (C)65.45%
Hydrogen (H)5.49%
Oxygen (O)29.06%

Advanced Spectroscopic Techniques for Detailed Structural Analysis (e.g., UV-Vis, EPR)

UV-Visible (UV-Vis) Spectroscopy: Due to the extensive conjugated π-system in the enol tautomer (phenyl ring conjugated with the enone moiety), this compound exhibits strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. This property is exploited for its detection in HPLC-PDA systems and for visualization on TLC plates under UV light. rsc.orgtue.nloup.com While a detailed spectrum is not commonly published, the presence of this chromophore is a key feature used in its analysis.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a technique specific to species with unpaired electrons, such as radicals or certain metal complexes. As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, EPR spectroscopy is not an applicable characterization method.

Computational and Theoretical Studies of Ethyl 2,4 Dioxo 4 Phenylbutanoate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

While comprehensive molecular docking studies detailing the specific interactions of ethyl 2,4-dioxo-4-phenylbutanoate with a biological target are not extensively available in the public domain, research into its derivatives has provided context for its potential applications. Specifically, derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and evaluated as inhibitors of Src kinase, a protein implicated in the progression of various cancers. This suggests that this compound itself may interact with the active site of Src kinase.

A typical molecular docking study would involve preparing the three-dimensional structure of both the ligand (this compound) and the target protein (e.g., Src kinase). Using specialized software, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled. The stability of each pose would be evaluated using a scoring function, which estimates the binding free energy. The results would ideally include the predicted binding affinity (in kcal/mol) and a visualization of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. However, at present, detailed research findings of such simulations for this compound are not publicly accessible.

Prediction of Physicochemical Properties

Physicochemical properties are crucial for understanding the behavior of a compound in various chemical and biological systems. Computational tools can predict these properties, offering insights into aspects like solubility, membrane permeability, and oral bioavailability. For this compound, several key properties have been predicted.

PropertyPredicted ValueSource
pKa6.02 ± 0.23ChemicalBook
Density1.173 ± 0.06 g/cm³ChemicalBook
XLogP31.8PubChemLite
Topological Polar Surface Area (TPSA)Data not available
Molar RefractivityData not available

Note: The predicted XLogP3 value is for a closely related compound, 2,4-dioxo-4-phenyl-butyric acid ethyl ester, and should be considered an approximation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules. These calculations can provide detailed information about molecular orbitals, charge distribution, and the reactivity of a compound.

Specific quantum chemical studies focused solely on this compound are not widely reported in the available literature. However, the principles of these calculations can be applied to understand its chemical nature. As a β-dicarbonyl compound, its reactivity is largely governed by the presence of the two carbonyl groups and the acidic α-hydrogen.

A typical quantum chemical analysis would involve methods like Density Functional Theory (DFT) to:

Determine the molecular geometry: Finding the lowest energy arrangement of the atoms.

Analyze the frontier molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and shape of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Calculate the electrostatic potential map: This would visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions, which are important for intermolecular interactions.

For β-dicarbonyl compounds in general, quantum chemical calculations have been used to study their tautomeric equilibria (keto-enol forms) and the nature of the intramolecular hydrogen bonding in the enol form. These studies provide insights into the stability and reactivity of this class of compounds.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape illustrates the relative energies of these different conformations.

Detailed conformational analysis and the corresponding energy landscapes for this compound have not been specifically documented in the reviewed scientific literature. However, the conformational flexibility of this molecule would be primarily associated with the rotation around the single bonds in the butanoate chain and the orientation of the phenyl group.

The presence of two carbonyl groups introduces the possibility of different relative orientations, which would have distinct energy levels. The molecule can exist in various tautomeric forms, primarily the diketo and enol forms. The enol form is stabilized by an intramolecular hydrogen bond, which would significantly influence its conformational preference.

A computational conformational analysis would typically involve:

Systematic or stochastic searches: To identify all possible low-energy conformations.

Energy calculations: For each conformation to determine their relative stabilities.

Plotting the potential energy surface: To visualize the energy landscape, identifying the global minimum energy conformation and the energy barriers between different conformations.

Environmental and Sustainability Considerations in the Research of Ethyl 2,4 Dioxo 4 Phenylbutanoate

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate is a important area of research, aiming to enhance the sustainability of its production.

A primary method for synthesizing this compound is the Claisen condensation reaction between diethyl oxalate (B1200264) and acetophenone (B1666503). alfa-chemistry.com The atom economy of this reaction, a key metric in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product, is a crucial consideration. researchgate.netsigmaaldrich.com In an ideal scenario, the reaction would have a high atom economy, minimizing the generation of byproducts.

The theoretical atom economy for the Claisen condensation synthesis of this compound can be calculated as follows:

Reaction: Acetophenone (C₈H₈O) + Diethyl oxalate (C₆H₁₀O₄) → this compound (C₁₂H₁₂O₄) + Ethanol (B145695) (C₂H₆O)

CompoundMolecular FormulaMolar Mass ( g/mol )
AcetophenoneC₈H₈O120.15
Diethyl oxalateC₆H₁₀O₄146.14
Total Reactants 266.29
This compoundC₁₂H₁₂O₄220.22
EthanolC₂H₆O46.07
Total Products 266.29

Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of Reactants) x 100

Atom Economy = (220.22 / 266.29) x 100 ≈ 82.7%

This calculation demonstrates a reasonably good atom economy, though the production of ethanol as a byproduct is a factor in waste generation.

Another key aspect of green synthesis is the use of renewable feedstocks. Research is exploring the production of the starting materials, acetophenone and diethyl oxalate, from biological sources. For instance, acetophenone can be synthesized from lignin, a complex polymer found in wood. rsc.org Similarly, diethyl oxalate can be produced from the fermentation of biomass to produce oxalic acid, which is then esterified. nih.gov The utilization of such bio-based routes would significantly reduce the carbon footprint associated with the synthesis of this compound.

Furthermore, biocatalytic methods represent a significant advancement in the green synthesis of derivatives of this compound. The use of microorganisms like Pichia pastoris and baker's yeast for the reduction of the keto group offers several advantages, including high selectivity and mild reaction conditions, which contribute to a more energy-efficient and environmentally friendly process. researchgate.net

Catalyst Recycling and Waste Minimization

The choice of catalyst plays a pivotal role in the sustainability of chemical processes. In the synthesis and subsequent transformations of this compound, the focus is on utilizing catalysts that can be efficiently recycled, thereby minimizing waste and reducing costs.

In biocatalytic approaches, the microorganisms themselves act as the catalyst. A significant advantage of using whole-cell biocatalysts, such as Pichia pastoris, is the ease of their separation from the reaction mixture. These cells can be recovered through simple filtration or centrifugation and potentially reused in subsequent batches, a key principle of green chemistry. rsc.org This recyclability not only minimizes biological waste but also makes the process more economical.

For the enantioselective hydrogenation of related α-keto esters, heterogeneous catalysts like platinum supported on alumina (B75360) (Pt/Al₂O₃) modified with cinchona alkaloids are employed. scribd.com A key benefit of heterogeneous catalysts is their straightforward separation from the liquid reaction mixture, which facilitates their recovery and reuse. nih.gov Research into supported catalysts emphasizes their suitability for large-scale production due to the potential for continuous operation and reduced catalyst leaching into the product. rsc.org While specific data on the recycling efficiency of catalysts in the direct synthesis of this compound is an area of ongoing research, the principles of heterogeneous and biocatalysis point towards significant potential for waste minimization.

Solvent Selection for Environmentally Benign Processes

Solvents are a major contributor to the environmental impact of chemical processes. Therefore, the selection of environmentally benign solvents is a critical aspect of greening the synthesis of this compound. researchgate.net

Traditional Claisen condensation reactions often utilize alcohol solvents like ethanol. youtube.com While ethanol is a bio-based solvent, the exploration of greener alternatives is an active area of research. Solvent-free reaction conditions for Claisen-Schmidt reactions, a related condensation, have been successfully demonstrated, offering a significant reduction in waste. nih.govresearchgate.net

For reactions involving this compound, a range of solvents has been investigated. The use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources like corncobs, and cyclopentyl methyl ether (CPME) are being explored as alternatives to more hazardous solvents like dichloromethane (B109758) and tetrahydrofuran (B95107). sigmaaldrich.comsigmaaldrich.com These alternative solvents offer benefits such as lower toxicity and easier recovery. sigmaaldrich.comresearchgate.net

SolventSource/TypeEnvironmental/Sustainability Considerations
EthanolBio-basedRenewable, but large volumes can lead to waste.
ToluenePetroleum-basedVolatile organic compound (VOC), potential health hazards.
DichloromethanePetroleum-basedHalogenated solvent with environmental and health concerns.
2-Methyltetrahydrofuran (2-MeTHF)Bio-basedDerived from renewable resources, safer alternative to THF. sigmaaldrich.comsigmaaldrich.com
Cyclopentyl methyl ether (CPME)SyntheticHigh boiling point, low peroxide formation, easily recoverable. sigmaaldrich.comresearchgate.net
WaterNaturalNon-toxic, but product solubility can be an issue.
Solvent-free-Eliminates solvent waste, highly desirable from a green chemistry perspective. nih.govscispace.com
Switchable Polarity SolventsGuanidine derivativesAllow for easy product separation and catalyst/solvent recycling. researchgate.net

Plant Growth Regulation Research Involving Ethyl 2,4 Dioxo 4 Phenylbutanoate Derivatives

Evaluation as Active Ingredients in Plant Growth Regulator Compositions

In the field of agricultural science, Ethyl 2,4-dioxo-4-phenylbutanoate and its derivatives have been singled out as potent active ingredients for plant growth regulator compositions. google.com According to patent literature, these substances have the ability to stimulate plant growth, boost crop yields, enhance the quality of plant products, improve nutrient uptake, and increase resistance to environmental stress. google.com A significant advantage emphasized in the research is the remarkable effectiveness of these compounds at exceptionally low concentrations, generally within the molar range of 10⁻¹¹ to 10⁻³ M. google.com This high level of activity implies that only a minute quantity of the active ingredient is needed, marking them as potentially biodegradable and more environmentally sound alternatives to other regulators that often demand higher application rates. google.com

These compositions are typically formulated as aqueous solutions. To aid in the preparation of the final diluted solution, active ingredients like this compound may first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). google.com

A number of derivatives have been developed and assessed for these purposes, including:

Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate google.com

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate google.com

Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate google.com

2,4-Dioxo-4-[3-(trifluoromethyl)phenyl]butanoic acid google.com

These molecules belong to the wider chemical class of aroylpyruvates, which are being explored for various biological activities.

Impact on Plant Growth and Development

For illustrative purposes, the following interactive table shows the kind of data typically gathered in such agricultural research. This data is based on established findings for other classes of plant growth regulators.

Interactive Data Table: Representative Effects of Plant Growth Regulator (PGR) Derivatives on Crop Development (Disclaimer: The data presented below is illustrative of standard PGR trial outcomes. It is not specific to this compound derivatives, as detailed public data from field or greenhouse studies for these compounds was not available in the searched sources.)

Plant SpeciesIllustrative PGR DerivativeApplication Rate (ppm)Observed Effect% Change vs. Control
Tomato (Solanum lycopersicum)Derivative X10Increased Fruit Set+15%
Wheat (Triticum aestivum)Derivative Y50Enhanced Root Biomass+25%
Lettuce (Lactuca sativa)Derivative X20Increased Leaf Area+18%
Corn (Zea mays)Derivative Z30Improved Drought Tolerance+22%
Cucumber (Cucumis sativus)Derivative Y15Higher Yield ( kg/ha )+12%

Formulation and Application Methods in Agriculture

The method of formulating plant growth regulators is crucial for their successful application and absorption by the plant. For this compound and its derivatives, the main formulation strategy described involves creating a liquid concentrate that is subsequently diluted into an aqueous solution for use. google.com

Formulation:

Initial Dissolution: The process typically begins by dissolving the active compound in an appropriate organic solvent; dimethyl sulfoxide (DMSO) is specifically mentioned as a suitable option. google.com This step produces a concentrated stock solution.

Aqueous Dilution: This stock solution is then heavily diluted with water to create the final application-ready solution, achieving the very low but highly active concentrations required (10⁻¹¹ to 10⁻³ M). google.com

Application Methods: Standard agricultural and horticultural practices for applying liquid plant growth regulators of this nature include two primary methods:

Foliar Sprays: The diluted solution is applied as a fine mist that evenly coats the leaves of the plants. This allows the active ingredients to be absorbed directly through the foliar tissues. To enhance absorption and reduce rapid evaporation, spraying is often carried out in the late afternoon or during overcast conditions.

Drench Applications: The solution is applied directly to the soil or growing medium at the base of the plant. This method targets the root system for uptake and subsequent translocation of the compound throughout the plant's vascular system. Drenching is often considered a more potent application method for compounds that are active in the roots.

For both methods, achieving uniform and thorough coverage is vital to ensure consistent and predictable results across the entire treated crop.

Q & A

Q. How is ethyl 2,4-dioxo-4-phenylbutanoate structurally characterized, and what spectroscopic methods are recommended for validation?

The compound is characterized by its β-diketone and ester functional groups. Key spectroscopic methods include:

  • 1^1H NMR : Signals for the ester methyl group (~1.3 ppm, triplet) and methylene protons (~4.2 ppm, quartet). The aromatic protons (phenyl group) appear as a multiplet at ~7.3–7.5 ppm.
  • IR Spectroscopy : Strong carbonyl stretches at ~1700–1750 cm1^{-1} (ester and diketone C=O).
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, as demonstrated in crystallographic studies of related esters .

Q. What are common synthetic routes to this compound, and how are yields optimized?

  • Oxidative Amidation Precursor : React symmetrical 1,3-diketones or unsymmetrical β-diketones (e.g., 1-phenylbutane-1,3-dione) with I2_2 and secondary amines (e.g., 1-methylpiperazine) under oxidative conditions. Yields improve with slow addition of I2_2 to minimize side reactions .
  • Catalytic Synthesis : Use Pd/SBA-15 nanocatalysts in reactions with 2,6-diaminopyrimidin-4(3H)-one. Optimize temperature (80–100°C) and solvent (ethanol/water mixtures) for >80% yield .

Q. What purification strategies are effective for isolating this compound?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for baseline separation of diketone impurities.
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals (>95% by 1^1H NMR) .

Advanced Research Questions

Q. How can contradictions in reaction yields between oxidative amidation and catalytic methodologies be resolved?

  • Variable Sensitivity : Oxidative amidation (I2_2-mediated) is sensitive to steric hindrance in β-diketones, while Pd/SBA-15 catalysis tolerates electron-donating/withdrawing aryl substituents.
  • Mechanistic Insights : Computational DFT studies can model transition states to identify steric/electronic bottlenecks. Cross-validate with kinetic profiling (e.g., in situ IR for I2_2 reactions) .

Q. What role does this compound play in enantioselective synthesis?

  • NHC-Catalyzed Annulation : The compound acts as a δ-oxoester precursor in asymmetric [3+3] annulation-deoxalation. Chiral N-heterocyclic carbene (NHC) catalysts (e.g., triazolium salts) induce enantioselectivity (>90% ee) via a Michael addition-lactonization pathway.
  • Substituent Effects : Para-substituted aryl groups (e.g., –OMe, –NO2_2) on the phenyl ring modulate reaction rates and ee values. Optimize solvent polarity (e.g., THF vs. toluene) to balance reactivity and selectivity .

Q. How can computational methods elucidate the mechanism of β-diketone cleavage in synthetic applications?

  • DFT Modeling : Simulate intermediates in I2_2-mediated oxidative amidation. Key steps include:

Formation of an N-electrophilic amine-I2_2 adduct.

Nucleophilic attack by the β-diketone, followed by C–C bond cleavage.

  • MD Simulations : Study solvent effects on Pd/SBA-15 catalyst stability during diketone activation .

Q. What strategies address challenges in crystallographic refinement of this compound derivatives?

  • SHELX Workflow : Use SHELXD for phase solution and SHELXL for refinement. Address twinning or disorder by:
  • Applying the TWIN/BASF commands for twinned data.
  • Restraining thermal parameters (ISOR/DFIX) for flexible ester groups.
    • Validation Tools : Check Rint_{int} and completeness (>95%) using PLATON or OLEX2 .

Q. How do structural modifications of this compound impact its reactivity in multicomponent reactions?

  • Steric Tuning : Replace the ethyl ester with tert-butyl to slow hydrolysis in aqueous conditions.
  • Electronic Tuning : Introduce electron-deficient aryl groups (e.g., –CF3_3) to enhance electrophilicity at the γ-diketone position. Validate via Hammett plots and 13^{13}C NMR carbonyl shifts .

Methodological Notes

  • Data Analysis : For conflicting catalytic results, use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent, catalyst loading).
  • Safety Protocols : Handle I2_2 and Pd catalysts in fume hoods with appropriate PPE (gloves, goggles) .

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Ethyl 2,4-dioxo-4-phenylbutanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.